molecular formula C14H15NO3S B8391184 N-Benzyl-3-hydroxymethyl-benzenesulfonamide

N-Benzyl-3-hydroxymethyl-benzenesulfonamide

Cat. No. B8391184
M. Wt: 277.34 g/mol
InChI Key: NBOABTXKMLWTLM-UHFFFAOYSA-N
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Patent
US07312234B2

Procedure details

Reaction N-Benzyl-3-hydroxymethyl-benzenesulfonamide (crude from previous step, 1.36 mmol), MnO2 (1.40 g, 13.60 mmol) in CH2Cl2 (10 mL) at 40° C. under N2 overnight gave the title compound (317 mg, 85%) as a white solid.
Quantity
1.36 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][S:9]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][OH:19])[CH:13]=1)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)Cl.O=[Mn]=O>[CH2:1]([NH:8][S:9]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH:18]=[O:19])[CH:13]=1)(=[O:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.36 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)C1=CC(=CC=C1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.4 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NS(=O)(=O)C1=CC(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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